molecular formula C11H9ClN2O B13802575 2-Chloro-4-methoxy-6-phenyl-pyrimidine

2-Chloro-4-methoxy-6-phenyl-pyrimidine

Cat. No.: B13802575
M. Wt: 220.65 g/mol
InChI Key: OLIZURPVUNLPQT-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-phenyl-pyrimidine is a substituted pyrimidine compound that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The pyrimidine ring is a privileged scaffold in pharmaceuticals, forming the core structure in a wide range of therapeutic agents . This compound is particularly valuable for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, where chloropyrimidines readily undergo regioselective substitution . Researchers utilize such halogenated, methoxy-substituted pyrimidines in the development of potential bioactive molecules. Pyrimidine derivatives are extensively investigated for diverse biological activities, including anticancer , antimicrobial , anti-inflammatory , and antiviral applications . For instance, 2-(4-methylsulfonylphenyl)pyrimidine analogs have been explored as potent and selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the therapeutic significance of this chemical class . The specific substitution pattern on this pyrimidine core makes it a valuable building block for generating compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-4-methoxy-6-phenylpyrimidine

InChI

InChI=1S/C11H9ClN2O/c1-15-10-7-9(13-11(12)14-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

OLIZURPVUNLPQT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Salt-Forming Reaction

  • Starting Material: Malononitrile
  • Solvents: A composite solvent system including dimethylformamide, dimethylacetamide, dimethyl sulfoxide, 1,4-dioxane, and various hydrocarbons.
  • Conditions: Malononitrile (10-13 wt%), methanol (11.5-15.5 wt%), and composite solvent (72-77 wt%) are combined in a pressure kettle. Anhydrous hydrogen chloride gas is introduced under 0–20 atm pressure. The mixture is reacted at temperatures ranging from -25 to 120 °C until hydrochloric acid concentration reaches about 17%.
  • Product: Dimethyl propylenediimine dihydrochloride

Cyanamide Reaction

  • Reagents: Potassium hydroxide (9-13%) in water (87-91%), 50% cyanamide solution (~18.5%)
  • Conditions: Reaction at 0–100 °C, typically room temperature for 1–10 hours.
  • Product: 3-amino-3-methoxy-N-cyano-2-propylene imine intermediate

Condensation Reaction

  • Reagents: Catalyst and complexing agents added to the intermediate.
  • Conditions: Chlorination with HCl gas at -15 °C for about 1 hour, followed by washing, concentration, and recrystallization.
  • Final Product: 2-chloro-4,6-dimethoxypyrimidine white crystals with 99% purity and melting point 103-104 °C.

Though this method is primarily for 2-chloro-4,6-dimethoxypyrimidine, it provides a strong foundation for modifying substituents such as replacing one methoxy group with a phenyl group at the 6-position, through subsequent substitution reactions.

Preparation Method B: Substitution and Chlorination of 2-Methylthio-4-chloropyrimidine

Patent CN103554036B describes a high-selectivity method to prepare 2-chloro-4-substituted pyrimidines, which can be adapted for 2-chloro-4-methoxy-6-phenyl-pyrimidine synthesis.

Step 1: Substitution Reaction

  • Starting Material: 2-methylthio-4-chloropyrimidine derivatives
  • Reagents: Alkali such as triethylamine, pyridine, sodium carbonate, potassium tert-butoxide, sodium methoxide, or sodium ethoxide.
  • Solvent: Triethylamine, pyridine, or other suitable polar aprotic solvents.
  • Reaction: The methylthio group at position 2 is retained, while the chlorine at position 4 is substituted with a methoxy group or other substituents (e.g., phenyl via further substitution).
  • Outcome: Intermediate 2-methylthio-4-substituted pyrimidines with high selectivity, minimizing isomer and by-product formation.

Step 2: Chlorination Reaction

  • Reagents: Chlorinating agents such as phosphorus oxychloride, thionyl chloride, sulfuryl chloride, or oxalyl chloride.
  • Solvent: Methylene dichloride, acetonitrile, toluene, or tetrahydrofuran.
  • Reaction: Chlorination at the 2-position replaces the methylthio group with chlorine, yielding the target 2-chloro-4-substituted pyrimidine.
  • Advantages: This two-step sequence effectively avoids formation of 4-chloro-2-substituted isomers, improving yield and simplifying purification.

Comparative Analysis of Methods

Feature Method A (Salifying-Cyanamide-Condensation) Method B (Substitution-Chlorination)
Starting Materials Malononitrile and derivatives 2-methylthio-4-chloropyrimidine derivatives
Number of Steps 3 (salifying, cyanamide, condensation) 2 (substitution, chlorination)
Reaction Conditions High pressure, controlled temperature (-25 to 120 °C) Mild to moderate temperatures, various solvents
Selectivity Moderate, requires careful control to avoid by-products High selectivity, minimizes isomer formation
Product Purity High (up to 99%) High, easier purification due to fewer by-products
Yield Moderate to high (up to 97.5 parts from 173 parts intermediate) High, improved by selective substitution and chlorination
Scalability Suitable for industrial scale with pressure equipment Amenable to scale-up with standard organic synthesis apparatus

Research Findings and Optimization Notes

  • The composite solvent system in Method A plays a crucial role in improving solubility and reaction kinetics during the salifying step, which directly impacts yield and purity.
  • The use of mild chlorination agents in Method B prevents over-chlorination and undesired side reactions, enhancing selectivity.
  • Method B's avoidance of isomeric by-products reduces the need for extensive chromatographic purification, which is advantageous for large-scale synthesis.
  • Reaction temperature and time are critical parameters; for example, maintaining low temperature (-15 °C) during chlorination in Method A prevents decomposition and side reactions.
  • The choice of alkali and solvent in substitution reactions affects nucleophilicity and reaction rate, with stronger bases like potassium tert-butoxide providing faster substitution but requiring careful control to avoid side reactions.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Salifying (Method A) Malononitrile, MeOH, composite solvent, HCl gas -25 to 120 1–8 ~85 Pressure 0–20 atm, composite solvent critical
Cyanamide (Method A) KOH (aq), 50% cyanamide solution 0 to 100 1–10 ~90 Room temperature preferred
Condensation (Method A) Catalyst, complexing agent, HCl gas -15 1 ~95 Recrystallization improves purity
Substitution (Method B) 2-methylthio-4-chloropyrimidine, alkali 0 to 25 6 >90 Choice of base and solvent affects selectivity
Chlorination (Method B) POCl3, SOCl2, or SO2Cl2, solvent (DCM, THF) 0 to 25 1–3 >90 Low temperature prevents side reactions

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-phenyl-pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various substituted pyrimidines, depending on the nucleophile used .

Scientific Research Applications

Pharmaceutical Intermediates

2-Chloro-4-methoxy-6-phenyl-pyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified into more complex molecules that exhibit therapeutic properties. The compound is often used in the preparation of pyrimidine derivatives, which have been shown to possess a wide range of biological activities.

Biological Activities

Research has demonstrated that this compound exhibits a variety of biological activities, making it a candidate for drug development.

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have been investigated for their antimicrobial effects. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, showcasing their potential as antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties. Pyrimidine derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with DNA replication and cell cycle regulation .

Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, this compound has been linked to:

  • Anti-inflammatory Effects : Demonstrating potential in treating inflammatory diseases.
  • Antiviral Activity : Showing efficacy against certain viral infections by disrupting viral replication processes .

Structure–Activity Relationship Studies

A comprehensive study on the structure–activity relationship (SAR) of pyrimidine derivatives highlighted the importance of substituents at various positions on the pyrimidine ring. Modifications at the 4 and 6 positions significantly influenced biological activity, with certain analogues exhibiting enhanced potency against specific targets .

Clinical Trials and Drug Development

Recent advancements in drug development have seen pyrimidines being incorporated into new therapeutic agents targeting diseases such as cancer and infectious diseases. For instance, compounds derived from this compound have entered preclinical trials due to their promising biological profiles .

Data Summary Table

Application AreaDescriptionReferences
Pharmaceutical IntermediatesUsed in synthesis of various drug candidates ,
Antimicrobial PropertiesEffective against bacteria and fungi ,
Anticancer ActivityInduces apoptosis in cancer cells ,
Anti-inflammatory EffectsPotential treatment for inflammatory diseases ,
Antiviral ActivityDisrupts viral replication ,

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-phenyl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . The compound’s ability to modulate these pathways makes it a promising candidate for the development of new therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Name CAS Number Substituents (Positions) Molecular Weight Key Properties/Applications
2-Chloro-4-methoxy-6-phenyl-pyrimidine 4319-72-6 Cl (2), OMe (4), Ph (6) 250.70 Intermediate for pharmaceuticals
4-Chloro-6-methyl-2-phenylpyrimidine 73576-33-7 Cl (4), Me (6), Ph (2) 229.68 Higher lipophilicity; used in agrochemicals
4,6-Dichloro-5-methoxypyrimidine 26452-81-3 Cl (4,6), OMe (5) 193.02 Reacts via SNAr; mp 313–315 K
2-Amino-4-chloro-6-methylpyrimidine 5600-21-5 NH₂ (2), Cl (4), Me (6) 159.58 Hydrogen-bonding capacity; API precursor
4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine 1354749-13-5 Cl (4), Ph (2,6) 301.17 Enhanced π-π stacking; catalyst in cross-coupling

Key Observations:

  • Positional Isomerism : The target compound’s 2-chloro substituent increases reactivity at position 2 compared to 4-chloro analogs like 73576-33-7, where steric hindrance from the phenyl group reduces electrophilicity .
  • Electronic Effects : The methoxy group at position 4 in the target compound donates electrons via resonance, stabilizing the ring but deactivating it toward electrophilic substitution. In contrast, dichloro analogs (e.g., 26452-81-3) exhibit strong electron-withdrawing effects, facilitating nucleophilic aromatic substitution (SNAr) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (K) Solubility (mg/mL) LogP (Predicted)
This compound Not reported ~0.1 (DMSO) 3.2
4,6-Dichloro-5-methoxypyrimidine 313–315 0.5 (Water) 1.8
2-Amino-4-chloro-6-methylpyrimidine 408–410 2.3 (Ethanol) 1.5

Insights:

  • The target compound’s phenyl group elevates its logP value (3.2) compared to dichloro analogs (1.8), indicating greater lipophilicity and likely better membrane permeability .
  • The low aqueous solubility of the target compound (~0.1 mg/mL in DMSO) contrasts with amino-substituted derivatives (e.g., 2.3 mg/mL in ethanol for 5600-21-5), highlighting the impact of polar functional groups .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-methoxy-6-phenyl-pyrimidine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

  • Step 1 : Cyclization of precursors like substituted pyrimidine intermediates under chlorination conditions using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
  • Step 2 : Methoxylation via nucleophilic substitution at the 4-position using sodium methoxide (NaOMe) or methanol under reflux .
  • Step 3 : Introduction of the phenyl group at the 6-position via Suzuki-Miyaura coupling with phenylboronic acid, catalyzed by Pd(PPh₃)₄ in a solvent like dioxane .
    Optimization : Yield improvements are achieved by controlling temperature (e.g., 80–100°C for chlorination), stoichiometric ratios (excess POCl₃ for complete substitution), and purification via recrystallization or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxy at δ 3.8–4.0 ppm, phenyl protons as aromatic multiplet) and confirm regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₀ClN₂O⁺ expected at m/z 237.053) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (C-Cl stretch ~650 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Data Validation : Cross-check biological assays (e.g., IC₅₀ values for antimicrobial activity) against standardized protocols (e.g., CLSI guidelines) to minimize variability .
  • Structural Confirmation : Ensure synthesized derivatives are pure (≥95% by HPLC) and structurally identical to literature compounds to exclude impurities as confounding factors .
  • Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to verify interactions with target proteins (e.g., dihydrofolate reductase for antimicrobial activity) .

Q. What strategies are recommended for improving the hydrolytic stability of the methoxy group in this compound under physiological conditions?

  • Steric Shielding : Introduce bulky substituents adjacent to the methoxy group to hinder nucleophilic attack .
  • Electron-Withdrawing Modifications : Replace the phenyl group at the 6-position with electron-deficient aryl rings (e.g., pyridyl) to reduce electron density at the methoxy oxygen .
  • Prodrug Approaches : Convert the methoxy group to a labile ester or carbonate derivative that releases the active form in vivo .

Q. How can researchers address discrepancies in reaction outcomes during nucleophilic substitution at the 2-chloro position?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines or thiols, while additives like KI promote SNAr mechanisms .
  • Temperature Control : Higher temperatures (80–120°C) favor substitution but may promote side reactions (e.g., elimination); microwave-assisted synthesis can reduce reaction time .
  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI for Ullmann coupling) to improve selectivity for aryl- or alkylamine substitutions .

Q. What methodologies are used to analyze the electronic effects of substituents on the pyrimidine ring’s reactivity?

  • Hammett Analysis : Correlate substituent σ values (e.g., Cl: σₚ = +0.23, OMe: σₚ = -0.27) with reaction rates in nucleophilic substitution .
  • DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidine ring .
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents .

Methodological Challenges and Solutions

Q. How should researchers handle low yields in Suzuki-Miyaura coupling for introducing the 6-phenyl group?

  • Precatalyst Selection : Use Pd(OAc)₂ with SPhos ligand for sterically hindered arylboronic acids .
  • Oxygen-Free Conditions : Degas solvents (toluene/dioxane) and maintain inert atmosphere to prevent catalyst deactivation .
  • Base Optimization : Test K₂CO₃ vs. Cs₂CO₃ to balance reactivity and solubility .

Q. What advanced techniques are recommended for studying structure-activity relationships (SAR) in pyrimidine derivatives?

  • Parallel Synthesis : Generate libraries with systematic substituent variations (e.g., 4-methoxy vs. 4-ethoxy) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with biological data .
  • Crystallography : Resolve X-ray structures of target-ligand complexes to guide rational design (e.g., Protein Data Bank entries) .

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